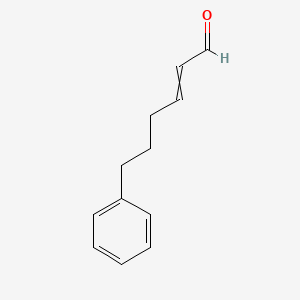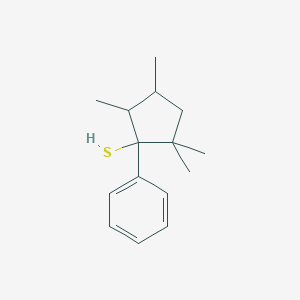
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of four methyl groups and one phenyl group attached to a cyclopentane ring, along with a thiol group (-SH) at the first carbon position. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentadiene with methyl groups, followed by the introduction of a phenyl group through Friedel-Crafts alkylation. The thiol group is then introduced via a thiolation reaction using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficient production. The use of advanced purification techniques such as distillation and chromatography is also common to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the thiol group, forming the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbon.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol finds applications in several fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol is primarily determined by its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as reducing agents. The compound’s unique structure may also influence its binding affinity and specificity towards certain molecular targets, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,4-Tetramethylcyclopentene: A similar cyclopentane derivative with different substitution patterns.
Cyclopentanethiol, 2,2,4,5-tetramethyl-1-phenyl-: A closely related compound with slight variations in the substituents.
Uniqueness
2,2,4,5-Tetramethyl-1-phenylcyclopentane-1-thiol stands out due to its specific combination of methyl, phenyl, and thiol groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
54007-87-3 |
|---|---|
Formule moléculaire |
C15H22S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
2,2,4,5-tetramethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-11-10-14(3,4)15(16,12(11)2)13-8-6-5-7-9-13/h5-9,11-12,16H,10H2,1-4H3 |
Clé InChI |
DVGZZGTXQGECOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C1C)(C2=CC=CC=C2)S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


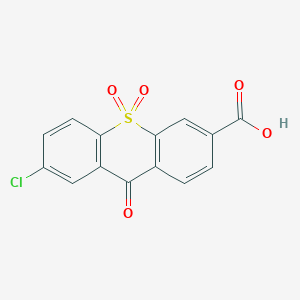
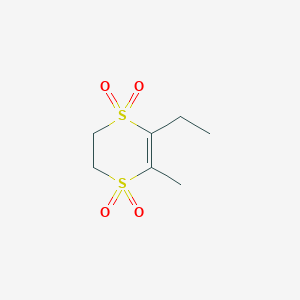
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)

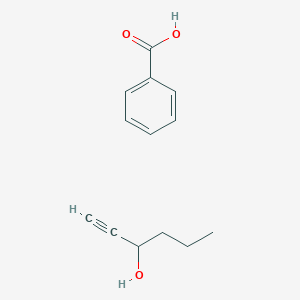
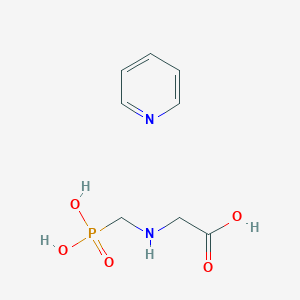
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)



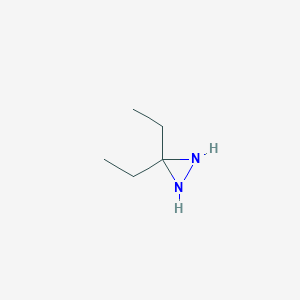
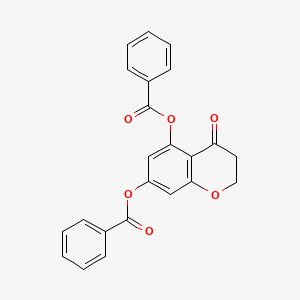
![1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14644478.png)
